4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis and medicinal chemistry. This compound features a phenylboronic acid moiety linked to a piperazine ring, which is further substituted with an ethyl group. The presence of the boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with a suitable benzyl halide to form the intermediate 4-((4-ethylpiperazin-1-yl)methyl)benzene.
Borylation: The intermediate is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols and other oxygenated derivatives are formed.
Substitution: Various substituted piperazine derivatives are obtained.
Scientific Research Applications
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperazine ring can also interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid: Similar structure but with a methyl group instead of an ethyl group.
4-((4-Phenylpiperazin-1-yl)methyl)phenylboronic acid: Contains a phenyl group on the piperazine ring.
4-((4-Benzylpiperazin-1-yl)methyl)phenylboronic acid: Features a benzyl group on the piperazine ring.
Uniqueness
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6,17-18H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHAFGQAIGIQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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